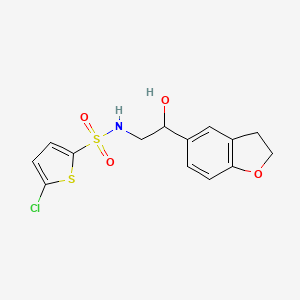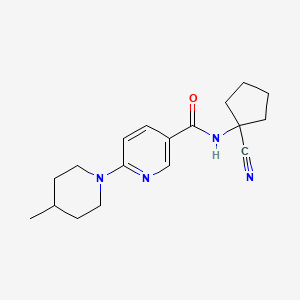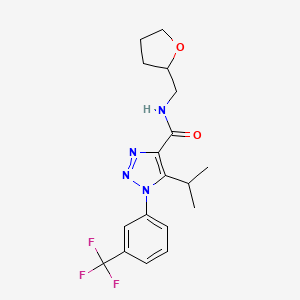
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone” is a chemical compound with the molecular formula C17H21N3O2S . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound consists of a 4,6-dimethylpyrimidin-2-yl group attached to a piperidin-1-yl group via an oxygen atom. This is further connected to a 2-phenoxyethanone group .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
- Research indicates that derivatives of dimethylpyrimidin play a crucial role in the synthesis of novel heterocyclic compounds. For example, derivatives have been used to synthesize new pyrimidine, pyrazole, and pyridine derivatives, showcasing their versatility in chemical synthesis (Fadda et al., 2012). Similarly, 4,6-dimethylpyrimidin-2-ylmethanol, a related compound, has been synthesized through reduction processes and used in piperidinolysis and hydrolysis studies (Brown & Waring, 1974).
Antimicrobial and Antifungal Applications
- Some derivatives of dimethylpyrimidin, such as pyrimidinone and oxazinone fused with thiophene rings, have demonstrated significant antimicrobial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material and showed activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, certain 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives containing a heterocyclic compound have shown effective antifungal properties against types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antioxidant and Anti-inflammatory Properties
- N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, which share a similar structure, have been synthesized and studied for their antioxidant properties. They have shown potential in protecting human lens epithelial and retinal pigmented epithelial cells against oxidative stress-induced damage. These compounds are considered promising for the preventive treatment of diseases like cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Catalytic and Binding Activities
- The synthesis and characterization of new Schiff base ligands, which include dimethylpyrimidin derivatives, have shown catalytic, DNA binding, and antibacterial activities. These compounds have been evaluated for their efficacy in various biochemical applications, including acting as catalysts and binding with DNA and proteins, indicating their multifunctional utility (El‐Gammal et al., 2021).
Applications in Organic Chemistry and Material Science
- Dimethylpyrimidin derivatives have been utilized in the synthesis of various organic compounds and materials. For instance, their use in synthesizing polyamides and other polymers indicates their importance in material science and organic chemistry (Hattori & Kinoshita, 1979).
Propiedades
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-11-15(2)21-19(20-14)25-17-9-6-10-22(12-17)18(23)13-24-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLORKHQYAPIKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2557027.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)
![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)
![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)



![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2557041.png)
![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)